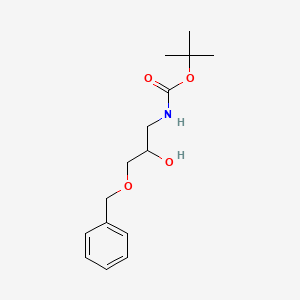

3-(Boc-amino)-1-(benzyloxy)-2-propanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

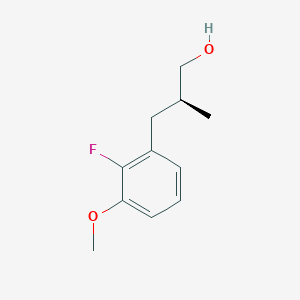

3-(Boc-amino)-1-(benzyloxy)-2-propanol is a useful research compound. Its molecular formula is C15H23NO4 and its molecular weight is 281.352. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Enantioselective Synthesis Applications

- The compound is utilized in the enantioselective synthesis of orthogonally protected different (2S)-2,3-diaminopropanoates and unnatural furyl-substituted tert-butoxy)carbonyl (Boc) as well as (benzyloxy)carbonyl (Cbz) protected amino acid esters, achieved via an enantioselective aza-Henry reaction. This process emphasizes the role of organocatalysis in achieving high enantioselectivity (Kumaraswamy & Pitchaiah, 2011).

Catalytic Applications

- In the development of modular dipeptide-analogue ligands for ruthenium-catalyzed enantioselective transfer hydrogenation of ketones, a combination of tert-butoxycarbonyl(N-Boc)-protected alpha-amino acids and chiral vicinal amino alcohols, including 3-(Boc-amino)-1-(benzyloxy)-2-propanol, was utilized. This resulted in the synthesis of novel catalysts with high enantioselectivity (Pastor, Vaestilae, & Adolfsson, 2003).

Synthetic Studies on Oxirane Compounds

- Research on the ammonolysis of 2,3-epoxy-3-phenyl-1-propanol, which is related to this compound, has been conducted to understand its derivatives and synthesis processes. This is part of the broader scope of synthetic studies on oxirane compounds (SuamiTetsuo, UchidaIchiro, & UmezawaSumio, 1956).

Chiral Compound Synthesis

- The compound has been used in the synthesis of chiral 3-amino-3-aryl-2-oxindoles, demonstrating its application in the synthesis of biologically active compounds. This process involved Rh-catalyzed addition of arylboronic acids to isatin-derived N-Boc-protected ketimines, showcasing its utility in synthesizing chiral compounds (Marques & Burke, 2016).

Direcciones Futuras

Mecanismo De Acción

Target of Action

The primary target of 3-(Boc-amino)-1-(benzyloxy)-2-propanol is the N-Boc deprotection process, which is a common reaction in pharmaceutical research and development . The compound acts as a substrate in this process, undergoing deprotection to yield a variety of aromatic and aliphatic amines .

Mode of Action

The compound interacts with its targets through a catalytic process . The use of a catalyst lowers the required reaction temperature, and heterogeneous catalysts allow the reaction to be conducted in a continuous flow reactor with a low-boiling solvent . This facilitates product separation and enhances efficiency and productivity relative to a batch process .

Biochemical Pathways

The affected pathway is the N-Boc deprotection pathway. The compound, under the influence of a catalyst and solvent, undergoes deprotection to yield a variety of aromatic and aliphatic amines . This process often occurs in residence times of less than a minute at 140 °C .

Pharmacokinetics

The compound’s ADME properties are influenced by the conditions of the reaction. For instance, using THF as the solvent, H-BEA zeolite affords high yields of a variety of aromatic and aliphatic amines . The same catalyst/solvent combination is ineffective in batch conditions, due to the much lower temperature of refluxing thf .

Result of Action

The result of the compound’s action is the production of a variety of aromatic and aliphatic amines . For example, Boc-protected p-chloroaniline was deprotected with a throughput of 18 mmol p-chloroaniline per hour per gram of catalyst, sustained over 9 hours .

Action Environment

The compound’s action, efficacy, and stability are influenced by environmental factors such as temperature and the presence of a catalyst. For instance, the use of a catalyst lowers the required reaction temperature . Additionally, the reaction is more efficient in a continuous flow reactor with a low-boiling solvent, as compared to batch conditions .

Propiedades

IUPAC Name |

tert-butyl N-(2-hydroxy-3-phenylmethoxypropyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO4/c1-15(2,3)20-14(18)16-9-13(17)11-19-10-12-7-5-4-6-8-12/h4-8,13,17H,9-11H2,1-3H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFSAGJQTUBCWFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(COCC1=CC=CC=C1)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137618-53-2 |

Source

|

| Record name | tert-butyl N-[3-(benzyloxy)-2-hydroxypropyl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(Trifluoromethyl)cyclobutyl]acetic acid](/img/structure/B3001177.png)

![6-[(3,3-Difluorocyclobutyl)methoxy]pyridine-3-carbonitrile](/img/structure/B3001179.png)

![Methyl 3-[(6-hydroxy-1,4-dithiepan-6-yl)methylsulfamoyl]-4-methoxybenzoate](/img/structure/B3001182.png)

![5-[[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]methyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B3001184.png)

![8-(furan-2-ylmethyl)-1,6,7-trimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3001187.png)

![4-(Dimethylsulfamoyl)-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]benzamide](/img/structure/B3001189.png)